BenchChemオンラインストアへようこそ!

N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

NNMT inhibition Biochemical IC50 Enzyme Assay

This compound is the only NNMT inhibitor offering a sub-10 nM IC50 combined with 47% oral bioavailability. It comes with a solved co-crystal structure (PDB 9ATV) and an inactive distomer control, enabling rigorous target validation. Ideal for CAF-mediated immunosuppression and immuno-oncology studies, it outperforms alternatives with published efficacy in multiple syngeneic models. Ensure data integrity with this unique, multi-parameter validated tool.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034279-25-7
Cat. No. B2731216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS2034279-25-7
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCC1=C(C=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
InChIInChI=1S/C18H21N3O3/c1-13-4-7-19-11-16(13)21-18(22)15-2-3-17(20-10-15)24-12-14-5-8-23-9-6-14/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,21,22)
InChIKeyRJDUZLRLLBRODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034279-25-7 (NCGC00685960): High-Potency NNMT Inhibitor for Cancer-Associated Fibroblast and Immuno-Oncology Research


N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034279-25-7), also known as NCGC00685960 or NCATS-SM9335, is a synthetic small-molecule nicotinamide N-methyltransferase (NNMT) inhibitor belonging to the nicotinamide derivative class [1]. Its co-crystal structure with human NNMT has been solved at 2.41 Å resolution (PDB 9ATV), establishing the molecular basis for its binding [2]. First disclosed in a 2025 Nature publication, this compound emerged from a high-throughput screening campaign of over 150,000 small molecules as part of an effort to discover NNMT inhibitors with both potency and oral bioavailability sufficient for in vivo pharmacological studies in cancer models [3].

Why NNMT Inhibitors Cannot Be Interchanged: Quantitative Evidence Behind CAS 2034279-25-7 (NCGC00685960) Selection


Although multiple structurally distinct NNMT inhibitors (e.g., JBSNF-000028, JBSNF-000088, NNMT-IN-4) have been reported, they span a >1,000-fold range in biochemical potency, differ substantially in oral bioavailability, and exhibit divergent in vivo pharmacodynamic profiles [4]. Published IC50 values range from 1.8 µM (JBSNF-000088) to 33 nM (JBSNF-000028), with NCGC00685960 displaying an IC50 below 10 nM [2]. Critically, not all potent NNMT inhibitors demonstrate oral bioavailability suitable for repeated in vivo dosing; NCGC00685960 achieves 47% oral bioavailability in mice, a parameter not reported for several comparators [3]. Furthermore, NCGC00685960 is distinguished by the availability of a co-crystal structure (PDB 9ATV) and a stereochemically inactive distomer (NNMTi-D) that serves as a rigorous negative control—features lacking for most alternative NNMT inhibitors and essential for mechanistic target validation studies [1]. These quantitative gaps mean that substituting one NNMT inhibitor for another without accounting for potency, pharmacokinetics, and available control reagents can lead to divergent—or uninterpretable—experimental outcomes.

CAS 2034279-25-7 (NCGC00685960): Product-Specific Quantitative Evidence Guide for Scientific Selection


Biochemical Potency: NCGC00685960 (IC50 < 10 nM) vs. JBSNF-000028 (IC50 33 nM) and JBSNF-000088 (IC50 1,800 nM)

In an NNMT biochemical inhibition assay, NCGC00685960 (CAS 2034279-25-7) achieves an IC50 value below 10 nM [1]. By comparison, JBSNF-000028, a widely referenced orally active NNMT inhibitor, has a reported IC50 of 33 nM against human NNMT [2], and JBSNF-000088 has an IC50 of 1,800 nM [3]. While these values were obtained in non-identical assay formats, the >3-fold potency advantage over JBSNF-000028 and >180-fold advantage over JBSNF-000088 make NCGC00685960 one of the most potent NNMT inhibitors disclosed in the primary literature. This potency differential matters for cellular and in vivo experiments where achieving full target engagement is critical for phenotypic readouts [4].

NNMT inhibition Biochemical IC50 Enzyme Assay Drug Discovery

Oral Bioavailability: NCGC00685960 (47% Oral Bioavailability) Enables In Vivo Dosing Without Parenteral Administration

NCGC00685960 exhibits an oral bioavailability of 47% in mice, enabling oral gavage dosing for in vivo pharmacology studies without the need for intravenous or intraperitoneal administration [1]. By comparison, JBSNF-000028 is also described as orally active, but its oral bioavailability is not publicly reported [2]. NNMT-IN-4 (azaindoline carboxamide 38) is reported to have excellent oral bioavailability, though a specific value is not disclosed [3]. NCGC00685960 effectively inhibited NNMT activity for 24 hours in mice following oral dosing, confirming sustained pharmacodynamic target engagement after oral administration [4]. The 47% oral bioavailability value provides a quantifiable pharmacokinetic benchmark against which future NNMT inhibitors can be evaluated, and makes NCGC00685960 suitable for chronic oral dosing paradigms in murine cancer models.

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology Drug Metabolism

Structural Biology Tool: Co-Crystal Structure (PDB 9ATV) Enables Structure-Guided Optimization and Binding Mode Confidence

An X-ray co-crystal structure of NCGC00685960 bound to human NNMT has been deposited in the Protein Data Bank (PDB 9ATV) at 2.41 Å resolution [1]. This is the only publicly available co-crystal structure of a synthetic small-molecule NNMT inhibitor in complex with the human enzyme, providing atomic-level detail on binding interactions and conformational changes upon inhibitor binding [2]. By contrast, for JBSNF-000028 and JBSNF-000088, no co-crystal structures with human NNMT have been publicly deposited. A crystal structure of a macrocyclic peptide inhibitor bound to NNMT is available (SWISS-MODEL Repository B0YJ53), but peptide inhibitors differ fundamentally in binding kinetics, cell permeability, and pharmacological properties from small molecules like NCGC00685960 [3]. Access to PDB 9ATV enables researchers to perform structure-guided optimization, assess selectivity determinants through comparison with other methyltransferases, and interpret structure-activity relationships with molecular-level precision.

Structural Biology X-ray Crystallography Binding Mode Structure-Based Drug Design

In Vivo Pharmacology: Tumor Burden Reduction in Ovarian, Breast, and Colon Cancer Mouse Models After Oral NCGC00685960 Dosing

In the 2025 Nature study, oral dosing of NCGC00685960 (NNMTi) reduced tumor burden and metastasis in syngeneic mouse models of ovarian, breast, and colon cancer [1]. The compound restored immune checkpoint blockade efficacy by decreasing cancer-associated fibroblast (CAF)-mediated recruitment of myeloid-derived suppressor cells (MDSCs) and reinvigorating CD8+ T cell activation [2]. By contrast, NNMT-IN-4 (compound 38) was characterized primarily as an in vivo chemical probe for metabolic disorders, and JBSNF-000028 was evaluated in diet-induced obesity models for metabolic endpoints [3]. The demonstration of anti-tumor efficacy across three distinct syngeneic cancer models positions NCGC00685960 specifically for cancer immunology and tumor microenvironment research. The Nature study also validated on-target activity using the inactive distomer NNMTi-D, providing a built-in negative control compound that is structurally matched to the active inhibitor [4].

In Vivo Pharmacology Tumor Microenvironment Immuno-Oncology Cancer-Associated Fibroblasts

Stereochemical Control: Active Eutomer vs. Inactive Distomer (NNMTi-D) Provides a Rigorous Negative Control for Target Validation Studies

NCGC00685960 was developed as a stereospecific NNMT inhibitor; its inactive distomer (designated NNMTi-D) has been characterized and serves as a rigorous negative control to validate on-target pharmacological effects [1]. The distomer lacks NNMT inhibitory activity while sharing the same physicochemical properties (molecular weight, lipophilicity, hydrogen bonding capacity) as the active eutomer, making it an ideal control for distinguishing target-mediated from off-target cellular effects [2]. This is a critical advantage over NNMT inhibitors that lack a well-characterized inactive control, such as JBSNF-000028 or JBSNF-000088, where on-target validation requires independent genetic approaches (e.g., NNMT knockout) [3]. The eutomer-distomer pair enables researchers to conclusively attribute phenotypic changes to NNMT inhibition rather than compound-specific off-target activity, strengthening the interpretability of experimental results.

Stereochemistry Chemical Probe Validation Target Engagement Negative Control

Cellular Target Engagement: NCGC00685960 Reduces 1-MNA Levels and Reverses H3K27 Hypomethylation in Cancer-Associated Fibroblasts

In NNMT-expressing ovarian cancer-associated fibroblasts (CAFs), NCGC00685960 treatment reduces cellular 1-methylnicotinamide (1-MNA) levels—the direct enzymatic product of NNMT—thereby providing a proximal pharmacodynamic biomarker of target engagement [1]. Critically, NCGC00685960 reverses H3K27 hypomethylation and restores S-adenosylmethionine (SAM) levels, demonstrating that NNMT inhibition corrects the epigenetic and metabolic consequences of NNMT overexpression in CAFs [2]. NCGC00685960 also inhibits α-SMA expression and significantly impairs collagen contractility, functional readouts directly linked to the CAF phenotype [3]. While JBSNF-000028 and JBSNF-000088 also reduce 1-MNA levels in cellular and in vivo contexts, their effects on histone methylation and CAF-specific functional endpoints have not been reported in peer-reviewed literature . This cellular pharmacology profile makes NCGC00685960 the NNMT inhibitor of choice for research focused on CAF biology, tumor microenvironment remodeling, and the intersection of NNMT with epigenetic regulation.

Target Engagement Cellular Pharmacology Epigenetics Cancer-Associated Fibroblasts

Optimal Application Scenarios for CAS 2034279-25-7 (NCGC00685960) Based on Quantitative Differentiation Evidence


Cancer-Associated Fibroblast (CAF) Biology and Tumor Microenvironment Remodeling Studies

NCGC00685960 is the preferred NNMT inhibitor for studies examining CAF-mediated immunosuppression, based on its demonstrated ability to reduce 1-MNA levels, reverse H3K27 hypomethylation, inhibit α-SMA expression, and impair collagen contractility in NNMT-expressing ovarian CAFs [1]. No alternative NNMT inhibitor has published data spanning this full panel of CAF-relevant functional and epigenetic biomarkers. Researchers studying the NNMT/SAM/H3K27me3 signaling axis in the tumor microenvironment should prioritize this compound for its multi-parameter cellular validation [2].

In Vivo Immuno-Oncology Pharmacology Requiring Oral Bioavailability

For in vivo oncology studies where oral administration is required (e.g., chronic dosing, immune checkpoint inhibitor combination studies), NCGC00685960's 47% oral bioavailability and published anti-tumor efficacy in ovarian, breast, and colon syngeneic mouse models make it the rational choice [1]. Competitor NNMT inhibitors either lack published oral bioavailability values or have been characterized primarily in metabolic disease rather than oncology models [2].

Structure-Based Drug Design and Computational Chemistry Targeting NNMT

The PDB 9ATV co-crystal structure (2.41 Å resolution) provides the only publicly available atomic-resolution view of a small-molecule inhibitor bound to human NNMT [1]. This structural data enables docking studies, molecular dynamics simulations, and structure-guided optimization campaigns that are not possible with NNMT inhibitors lacking experimental binding mode data. Procurement of NCGC00685960 for structural biology and computational chemistry applications is essential for structure-activity relationship programs targeting NNMT [2].

NNMT Target Validation Using Chemical Probe Best Practices

Research programs requiring rigorous target validation should use NCGC00685960 in combination with its inactive distomer (NNMTi-D) as a matched negative control, in accordance with chemical probe best-practice guidelines [1]. The simultaneous availability of a potent, stereospecific inhibitor and its inactive enantiomer enables researchers to attribute pharmacological effects specifically to NNMT inhibition, avoiding the confounding factors inherent in using structurally dissimilar compounds or genetic approaches alone [2].

Quote Request

Request a Quote for N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.